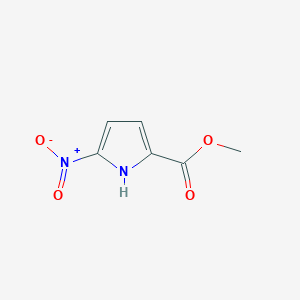
3-Isopropoxy-4-(tributylstannyl)-1,2-cyclobutenedione
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropoxy-4-(tributylstannyl)-1,2-cyclobutenedione typically involves the Stille coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organotin compound and an organic halide . The reaction conditions often include the use of a palladium catalyst, such as palladium(II) acetate, and a ligand like triphenylphosphine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures ranging from 50°C to 100°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Isopropoxy-4-(tributylstannyl)-1,2-cyclobutenedione undergoes various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.
Reduction Reactions: Reduction can lead to the formation of different reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles, with conditions often involving a palladium catalyst and an inert atmosphere.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution Reactions: Products include various substituted cyclobutenediones.
Oxidation Reactions: Products include oxides and other oxidized derivatives.
Reduction Reactions: Products include reduced cyclobutenedione derivatives.
Applications De Recherche Scientifique
3-Isopropoxy-4-(tributylstannyl)-1,2-cyclobutenedione is used in several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-Isopropoxy-4-(tributylstannyl)-1,2-cyclobutenedione involves its role as a nucleophilic cyclobutenedione equivalent in various organic reactions . The compound participates in the Stille coupling reaction, where it undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . The molecular targets and pathways involved include the palladium-catalyzed cross-coupling pathway .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Isopropoxy-4-(tri-n-butylstannyl)-3-cyclobutene-1,2-dione
- 3-Isopropoxy-4-(tributylstannyl)cyclobut-3-ene-1,2-dione
Uniqueness
3-Isopropoxy-4-(tributylstannyl)-1,2-cyclobutenedione is unique due to its specific structure, which allows it to act as a nucleophilic cyclobutenedione equivalent. This property makes it valuable in the synthesis of substituted cyclobutenediones and cyclobutenedione monoacetals . Its stability under recommended storage conditions and its specific reactivity profile further distinguish it from similar compounds .
Propriétés
IUPAC Name |
3-propan-2-yloxy-4-tributylstannylcyclobut-3-ene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7O3.3C4H9.Sn/c1-4(2)10-6-3-5(8)7(6)9;3*1-3-4-2;/h4H,1-2H3;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMVLEBHYELFWJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C(C(=O)C1=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34O3Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371526 | |
| Record name | 3-[(Propan-2-yl)oxy]-4-(tributylstannyl)cyclobut-3-ene-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129034-70-4 | |
| Record name | 3-[(Propan-2-yl)oxy]-4-(tributylstannyl)cyclobut-3-ene-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Glycine, N-[(1,1-dimethylethoxy)carbonyl]-, 1-methylethyl ester (9CI)](/img/structure/B173865.png)







![5-Hexenoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-](/img/structure/B173897.png)
![N-[4-(Hydroxymethyl)-2-cyclopenten-1-yl]butanamide](/img/structure/B173898.png)



